ART812

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C19H16ClF4N3O4 |

|---|---|

Poids moléculaire |

461.8 g/mol |

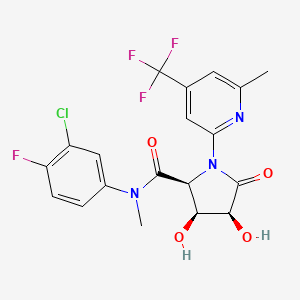

Nom IUPAC |

(2S,3S,4S)-N-(3-chloro-4-fluorophenyl)-3,4-dihydroxy-N-methyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C19H16ClF4N3O4/c1-8-5-9(19(22,23)24)6-13(25-8)27-14(15(28)16(29)18(27)31)17(30)26(2)10-3-4-12(21)11(20)7-10/h3-7,14-16,28-29H,1-2H3/t14-,15-,16-/m0/s1 |

Clé InChI |

YJJOABOMFPGRED-JYJNAYRXSA-N |

SMILES isomérique |

CC1=CC(=CC(=N1)N2[C@@H]([C@@H]([C@@H](C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |

SMILES canonique |

CC1=CC(=CC(=N1)N2C(C(C(C2=O)O)O)C(=O)N(C)C3=CC(=C(C=C3)F)Cl)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to ART812: A Potent and Selective DNA Polymerase Theta Inhibitor

Executive Summary

DNA Polymerase Theta (Polθ), encoded by the POLQ gene, is a critical enzyme in the theta-mediated end joining (TMEJ) pathway, a major DNA double-strand break (DSB) repair mechanism.[1] Polθ is minimally expressed in healthy tissues but frequently overexpressed in various cancers, particularly those with deficiencies in other DNA repair pathways like homologous recombination (HR).[2][3] This dependency makes Polθ an attractive therapeutic target based on the principle of synthetic lethality. This compound has emerged as a potent, selective, and orally active small-molecule inhibitor of the Polθ polymerase domain.[4][5] Preclinical studies have demonstrated its efficacy in models of BRCA-deficient and PARP inhibitor-resistant cancers, as well as its role as a potent radiosensitizer.[5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its therapeutic potential.

The Role of DNA Polymerase Theta (Polθ) in Cancer

DNA Polymerase Theta is a unique multifunctional enzyme comprising an N-terminal helicase domain and a C-terminal polymerase domain.[2][7] It is a key driver of the TMEJ pathway, also known as microhomology-mediated end joining (MMEJ), an error-prone repair process for DNA double-strand breaks.[8][9]

In cancers with defective HR repair pathways (e.g., those with BRCA1/2 mutations), cells become heavily reliant on TMEJ for survival and proliferation.[3] By inhibiting Polθ, the TMEJ pathway is disrupted, leading to the accumulation of lethal DNA damage and selective killing of these cancer cells, a concept known as synthetic lethality.[3][10] This makes Polθ a promising target for precision oncology, especially for tumors that have developed resistance to other therapies like PARP inhibitors.[10][11]

References

- 1. POLQ - Wikipedia [en.wikipedia.org]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Synthetic Lethality Targeting Polθ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery, Characterization, and Structure-Based Optimization of Small-Molecule In Vitro and In Vivo Probes for Human DNA Polymerase Theta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA polymerase theta in cancer therapy: mechanism of action and modulator development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Linking DNA polymerase theta structure and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Polymerase θ: A Unique Multifunctional End-Joining Machine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ART812 in Microhomology-Mediated End Joining: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The DNA damage response (DDR) is a critical network of pathways that safeguards genomic integrity. Deficiencies in these pathways are a hallmark of many cancers, creating vulnerabilities that can be exploited for therapeutic intervention. One such vulnerability lies in the reliance of certain tumors, particularly those with homologous recombination (HR) deficiency, on alternative DNA repair mechanisms for survival. Microhomology-mediated end joining (MMEJ) is a key alternative pathway for repairing DNA double-strand breaks (DSBs), and at its core is the enzyme DNA polymerase theta (Polθ). ART812, a potent and selective small-molecule inhibitor of Polθ, has emerged as a promising therapeutic agent. By targeting the polymerase function of Polθ, this compound effectively blocks the MMEJ pathway, leading to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations. This technical guide provides an in-depth overview of the role of this compound in MMEJ, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Introduction to MMEJ and the Role of Polθ

Cells have evolved multiple mechanisms to repair cytotoxic DNA double-strand breaks (DSBs). The two major pathways are the high-fidelity homologous recombination (HR) and the more error-prone non-homologous end joining (NHEJ).[1][2] MMEJ, also known as alternative-NHEJ, is a distinct, error-prone repair pathway that utilizes short stretches of identical nucleotides (microhomologies) of 2-20 base pairs to align and ligate broken DNA ends.[3][4] While a minor pathway in healthy cells, MMEJ is frequently upregulated in cancer, especially in HR-deficient tumors, where it acts as a critical survival mechanism.[3]

At the heart of the MMEJ pathway is DNA polymerase theta (Polθ), a unique enzyme with both a C-terminal polymerase domain and an N-terminal helicase domain.[3] Polθ's polymerase activity is essential for the final steps of MMEJ, where it fills in DNA gaps after the microhomology-mediated annealing of the broken ends.[3][4] Given its limited expression in normal tissues and overexpression in many cancers, Polθ represents an attractive target for cancer therapy.[5]

This compound: A Potent and Selective Polθ Inhibitor

This compound is an orally active, small-molecule inhibitor that specifically targets the polymerase domain of Polθ.[6] It is a structural analog of ART558, with an improved pharmacokinetic profile making it suitable for in vivo studies.[1][7] By allosterically inhibiting the polymerase function of Polθ, this compound effectively blocks the MMEJ pathway.[8][9] This targeted inhibition forms the basis of its therapeutic potential, primarily through the concept of synthetic lethality.

The Principle of Synthetic Lethality

Synthetic lethality describes a genetic interaction where the co-occurrence of two genetic events (e.g., mutations in two different genes) leads to cell death, while a single event alone is viable.[10] In the context of this compound, a synthetic lethal relationship exists between the inhibition of Polθ and deficiencies in the HR pathway.[1][2]

Cancer cells with mutations in HR genes, such as BRCA1 or BRCA2, are highly dependent on alternative repair pathways like MMEJ to repair DSBs and survive.[8][10] By inhibiting Polθ with this compound, this crucial backup mechanism is shut down, leading to an accumulation of unrepaired DNA damage and subsequent cancer cell death.[10] Healthy cells, with their intact HR pathway, are largely unaffected by Polθ inhibition, providing a therapeutic window for this compound. This approach is particularly promising for treating tumors that have developed resistance to other DDR inhibitors, such as PARP inhibitors.[7][10]

Data Presentation

The following tables summarize the quantitative data on the activity of this compound and its analog ART558.

| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |

| This compound | Polθ | Biochemical | 7.6 | [6] |

| This compound | MMEJ | Cell-based | 240 | [6] |

| ART558 | Polθ | Biochemical | 7.9 | [11] |

| ART558 | MMEJ | Cell-based | 150 | [11] |

Table 1: Biochemical and cellular activity of this compound and ART558.

| Cell Line | Genotype | Treatment | Effect | Reference(s) |

| MDA-MB-436 | BRCA1/SHLD2 defective | This compound (100 mg/kg, p.o. daily) | Significant tumor inhibition in rats | [6] |

| DLD1 | BRCA2 -/- | ART558 | Increased sensitivity compared to BRCA2 +/+ | [12] |

| BRCA1/2-mutant tumor cells | - | ART558 | Elicits DNA damage and synthetic lethality | [5][10][13] |

| 53BP1/Shieldin-defective cells (PARPi resistant) | - | ART558/ART812 | In vitro and in vivo sensitivity | [10] |

Table 2: In vitro and in vivo efficacy of this compound and ART558 in cancer models.

Experimental Protocols

In Vitro MMEJ Reporter Assay

This assay quantifies the efficiency of the MMEJ pathway in cells.[14][15][16][17]

Materials:

-

MMEJ reporter plasmid (e.g., with a split reporter gene like GFP or Luciferase, separated by a restriction site flanked by microhomologies)

-

Restriction enzyme (to linearize the plasmid and create a DSB)

-

Transfection reagent

-

Cell line of interest

-

This compound (or other inhibitors)

-

Plate reader or flow cytometer

Protocol:

-

Plasmid Preparation: Digest the MMEJ reporter plasmid with the appropriate restriction enzyme to create a DSB. Purify the linearized plasmid.

-

Cell Seeding: Seed the cells in a multi-well plate at a density that allows for optimal transfection efficiency.

-

Transfection: Co-transfect the linearized reporter plasmid and a control plasmid (for normalization of transfection efficiency) into the cells using a suitable transfection reagent.

-

Treatment: Following transfection, treat the cells with varying concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a period sufficient to allow for DNA repair and expression of the reporter gene (typically 24-72 hours).

-

Analysis: Measure the reporter gene expression (e.g., fluorescence or luminescence). The signal from the reporter is proportional to the MMEJ activity. Normalize the reporter signal to the control plasmid signal to account for variations in transfection efficiency.

Clonogenic Survival Assay

This assay assesses the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.[7][18][19][20]

Materials:

-

Cancer cell lines (e.g., BRCA1/2-mutant and wild-type)

-

Complete cell culture medium

-

This compound

-

Trypsin-EDTA

-

6-well plates

-

Fixation solution (e.g., methanol:acetic acid 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Protocol:

-

Cell Preparation: Grow cells to ~80% confluency. Harvest the cells by trypsinization to obtain a single-cell suspension.

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well, dependent on the plating efficiency of the cell line) into 6-well plates. Allow cells to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24 hours or continuous exposure). Include a vehicle-treated control.

-

Colony Formation: After treatment, wash the cells with PBS and add fresh, drug-free medium. Incubate the plates for 7-14 days, allowing single cells to form colonies of at least 50 cells.

-

Fixation and Staining:

-

Carefully remove the medium and wash the wells with PBS.

-

Fix the colonies with the fixation solution for 10-15 minutes.

-

Remove the fixative and stain the colonies with crystal violet solution for 10-20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Colony Counting: Count the number of colonies in each well.

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) of the control cells: PE = (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) for each treatment: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).

-

Plot the surviving fraction against the drug concentration to generate a dose-response curve.

-

In Vivo Subcutaneous Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.[1][2][6][9][21]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest (e.g., MDA-MB-436 BRCA1/SHLD2 defective)

-

Cell culture medium and reagents

-

Matrigel (optional, to enhance tumor take-rate)

-

This compound formulation for in vivo administration (e.g., suspended in an appropriate vehicle for oral gavage)[22]

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation: Culture the cancer cells to a sufficient number. On the day of injection, harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

-

Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 100 mg/kg daily by oral gavage) to the treatment group and the vehicle to the control group for the duration of the study.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (width)² x length/2).

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a defined time point. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualizations

Caption: The Microhomology-Mediated End Joining (MMEJ) Pathway and the inhibitory action of this compound.

Caption: The principle of synthetic lethality with this compound in HR-deficient cancer cells.

Conclusion

This compound represents a promising new agent in the arsenal (B13267) of targeted cancer therapies. Its specific inhibition of Polθ, a key enzyme in the MMEJ pathway, provides a clear mechanism for inducing synthetic lethality in HR-deficient tumors. The data presented in this guide underscore the potency and selectivity of this compound, and the detailed experimental protocols provide a framework for its further investigation. As our understanding of the complex network of DNA repair pathways continues to grow, the targeted inhibition of key nodes like Polθ with molecules such as this compound will undoubtedly play an increasingly important role in the development of personalized cancer treatments.

References

- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 3. Simultaneous Targeting of DNA Polymerase Theta and PARP1 or RAD52 Triggers Dual Synthetic Lethality in Homologous Recombination–Deficient Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ora.ox.ac.uk [ora.ox.ac.uk]

- 6. Xenograft tumor model [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 11. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Polθ inhibitors elicit BRCA-gene synthetic lethality and target PARP inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protocol: A Multiplexed Reporter Assay to Study Effects of Chromatin Context on DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Protocol: A Multiplexed Reporter Assay to Study Effects of Chromatin Context on DNA Double-Strand Break Repair [frontiersin.org]

- 16. Assays for DNA double-strand break repair by microhomology-based end-joining repair mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of a Reporter System to Explore MMEJ in the Context of Replacing Large Genomic Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 21. yeasenbio.com [yeasenbio.com]

- 22. medchemexpress.com [medchemexpress.com]

ART812: A Targeted Approach to Disrupting DNA Double-Strand Break Repair in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of ART812, a small molecule inhibitor of DNA Polymerase Theta (Polθ), and its impact on DNA double-strand break (DSB) repair. It is intended for an audience with a strong background in molecular biology, oncology, and drug development. We will delve into the core mechanism of action, present key preclinical data, detail relevant experimental methodologies, and visualize the complex biological pathways involved.

Introduction: The Critical Role of DNA Double-Strand Break Repair

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. If left unrepaired, they can lead to chromosomal rearrangements, genomic instability, and ultimately, cell death.[1][2] Consequently, cells have evolved sophisticated and distinct pathways to repair these lesions. The two primary DSB repair pathways in mammalian cells are:

-

Non-Homologous End Joining (NHEJ): This is the predominant pathway throughout the cell cycle. It directly ligates the broken DNA ends, a process that is fast but often results in small insertions or deletions, making it error-prone.[3][4][5] Key proteins in this pathway include the Ku70/Ku80 heterodimer, DNA-PKcs, and DNA Ligase IV.[6][7]

-

Homologous Recombination (HR): This is a high-fidelity, error-free pathway that is primarily active in the S and G2 phases of the cell cycle when a sister chromatid is available to be used as a template for repair.[8][9] The HR process is complex, involving proteins such as MRE11, RAD51, and BRCA1/BRCA2.[10][11]

Many cancer cells exhibit deficiencies in specific DNA repair pathways, particularly HR (e.g., through mutations in BRCA1 or BRCA2 genes). This deficiency makes them reliant on alternative, often more error-prone, backup repair pathways for survival.[8][12] This dependency creates a vulnerability that can be exploited therapeutically, a concept known as synthetic lethality .[8][9]

The Emergence of Polymerase Theta (Polθ) and the TMEJ Pathway

One such critical backup pathway is Theta-Mediated End Joining (TMEJ) , also referred to as Microhomology-Mediated End Joining (MMEJ).[8][9] This pathway is driven by the multifunctional enzyme DNA Polymerase Theta (Polθ, encoded by the POLQ gene).[9][13] Polθ is minimally expressed in healthy tissues but is frequently overexpressed in various cancer types, making it an attractive therapeutic target.[14][15]

The TMEJ pathway specializes in repairing DSBs using small stretches of identical DNA sequences on either side of the break, known as microhomologies.[3][16] The process involves:

-

Resection of the DNA ends to expose single-stranded DNA.

-

Polθ's helicase domain helps to align and anneal the microhomology sequences.

-

Polθ's polymerase domain then synthesizes DNA to fill the gaps before the ends are ligated.[13][16]

In cancers with defective HR, the reliance on the error-prone TMEJ pathway for survival is significantly increased.[12] Therefore, inhibiting Polθ in these HR-deficient tumors is a prime example of a synthetic lethal strategy.[9][12]

This compound: A Potent and Selective Polθ Inhibitor

This compound is a novel, selective, small-molecule inhibitor that targets the polymerase domain of Polθ.[14][17] By allosterically inhibiting the polymerase function, this compound effectively blocks the TMEJ pathway.[18][19] This targeted inhibition has been shown to be synthetically lethal in cancer cells with deficiencies in the HR pathway, such as those with BRCA1/2 mutations.[8][14] Furthermore, this compound has demonstrated efficacy in preclinical models of PARP inhibitor resistance, a common clinical challenge.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and its closely related analog, ART558.

| Compound | Assay Type | Target | IC50 Value | Reference |

| ART558 | Biochemical Assay | Polθ Polymerase Activity | < 10 nM | [18] |

| This compound | Biochemical Assay | Polθ Polymerase Activity | Potent (specific value not publicly disclosed) | [17][20] |

Table 1: In Vitro Potency of Polθ Inhibitors.

| Model System | Compound | Dosage | Key Findings | Reference |

| BRCA1-/- & SHLD2-/- Breast Cancer Xenograft | This compound | 100 mg/kg, daily (oral) | Significant tumor growth inhibition as monotherapy | [21] |

| Various Cancer Cell Lines | ART558 / ART899 (deuterated this compound) | Varies | Potent radiosensitization, particularly with fractionated radiation | [14][19] |

| BRCA1/2-mutant Tumor Cells | ART558 | Varies | Elicits DNA damage and synthetic lethality; enhances PARP inhibitor effects | [18] |

Table 2: In Vivo and Cellular Efficacy of Polθ Inhibitors.

Key Signaling Pathways and Mechanisms

The interplay between DNA DSB repair pathways is complex. The choice between NHEJ, HR, and TMEJ is tightly regulated and cell-cycle dependent.

DNA Double-Strand Break Repair Pathway Choice

The initial step in pathway choice involves the competition between the Ku70/80 complex (for NHEJ) and the MRN complex (which initiates resection for HR and TMEJ).[9] In S/G2 phases, if a sister chromatid is available, HR is the preferred high-fidelity pathway. In its absence, or in G1, the cell relies on NHEJ or the TMEJ backup pathway.

Mechanism of Action: this compound Synthetic Lethality

In tumors with HR deficiency (HRD), such as those with BRCA1/2 mutations, the high-fidelity HR pathway is non-functional. These cells become critically dependent on the TMEJ pathway to repair DSBs and survive. This compound exploits this dependency. By inhibiting Polθ, this compound incapacitates the TMEJ pathway, leading to an accumulation of unrepaired DSBs and subsequent cell death.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize Polθ inhibitors like this compound.

In Vitro Polθ Polymerase Activity Assay

This assay measures the ability of a compound to inhibit the DNA polymerase activity of Polθ.

Protocol:

-

Protein Expression: Full-length human Polθ is expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified.

-

Substrate Preparation: A DNA substrate is designed, typically a primer-template with a 3' overhang, mimicking a resected DNA end. One of the nucleotides (e.g., dCTP) is radiolabeled (e.g., [α-³²P]dCTP) or a fluorescent DNA intercalating dye (e.g., PicoGreen) is used for detection.

-

Reaction Mixture: The reaction is set up in a buffer containing purified Polθ enzyme, the DNA substrate, dNTPs (including the labeled one), and varying concentrations of the test compound (e.g., this compound) dissolved in DMSO.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes) to allow for DNA synthesis.

-

Quenching & Detection: The reaction is stopped. If using radioactivity, the products are separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the incorporated radioactivity is quantified using a phosphorimager. If using a fluorescent dye, the increase in fluorescence is measured.

-

Data Analysis: The amount of product formed is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated using non-linear regression analysis.

Clonogenic Survival Assay (Radiosensitization)

This assay assesses the ability of a compound to enhance the cell-killing effects of ionizing radiation (IR).[14]

Protocol:

-

Cell Plating: Cancer cells are seeded at low density in 6-well plates and allowed to attach for several hours.

-

Treatment: Cells are pre-treated with the test compound (e.g., this compound) or vehicle (DMSO) for a defined period (e.g., 2-24 hours).

-

Irradiation: Plates are exposed to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

-

Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).

-

Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies in each well is counted.

-

Data Analysis: The surviving fraction for each dose is calculated relative to the non-irradiated control. The data are fitted to a linear-quadratic model to determine the dose enhancement factor (DEF), which quantifies the degree of radiosensitization.

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of a compound in a living animal model.[21]

Protocol:

-

Cell Implantation: Human cancer cells (e.g., a BRCA1-deficient breast cancer line) are harvested and suspended in a suitable medium like Matrigel. The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., NSG mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).

-

Randomization and Dosing: Animals are randomized into treatment groups (e.g., Vehicle, this compound, PARP inhibitor, Combination). This compound is administered, often orally (p.o.), at a specified dose and schedule (e.g., 100 mg/kg, once daily).[21]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is typically calculated using the formula: (Length x Width²)/2. Animal health is monitored daily.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses (e.g., ANOVA) are performed to compare the tumor growth inhibition (TGI) between treatment groups.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that leverages the principle of synthetic lethality to target a key vulnerability in HR-deficient cancers. As a selective inhibitor of Polθ, it effectively disrupts the TMEJ DNA repair pathway, leading to selective killing of cancer cells that are dependent on this mechanism for survival. Preclinical data have demonstrated its potency, in vivo efficacy, and potential to overcome resistance to other therapies like PARP inhibitors.[17][18]

The continued development of this compound and other Polθ inhibitors holds significant promise for precision oncology. Future research will focus on identifying patient populations most likely to benefit, exploring novel combination strategies, and further elucidating the complex interplay of DNA repair pathways in cancer progression and therapeutic resistance. Clinical trials are underway to evaluate the safety and efficacy of this new class of drugs in patients with advanced solid tumors.[22]

References

- 1. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]

- 2. The mechanism of double-strand DNA break repair by the nonhomologous DNA end-joining pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-homologous end joining - Wikipedia [en.wikipedia.org]

- 4. Non-homologous DNA end joining and alternative pathways to double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Non-Homologous End Joining (NHEJ) DNA Repair Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 7. Double‐strand DNA break repair: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Lethality Targeting Polθ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Double-strand break repair model - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 12. Polθ: emerging synthetic lethal partner in homologous recombination-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA polymerase theta in cancer therapy: mechanism of action and modulator development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. New Approaches for Cancer Therapies: Targeting the DNA Damage Response | Technology Networks [technologynetworks.com]

- 16. news-medical.net [news-medical.net]

- 17. Discovery, Characterization, and Structure-Based Optimization of Small-Molecule In Vitro and In Vivo Probes for Human DNA Polymerase Theta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 19. Small-Molecule Polθ Inhibitors Provide Safe and Effective Tumor Radiosensitization in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Targeting the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. reparerx.com [reparerx.com]

The Synthetic Lethal Strategy of ART812 in Homologous Recombination-Deficient Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ART812, a potent and selective small-molecule inhibitor of DNA Polymerase Theta (Polθ), is emerging as a promising therapeutic agent for cancers characterized by homologous recombination (HR) deficiency. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols supporting the synthetic lethal relationship between Polθ inhibition by this compound and HR-deficient tumors. By targeting the Theta-Mediated End Joining (TMEJ) pathway, a critical DNA repair mechanism in HR-compromised cells, this compound offers a novel strategy to induce cancer cell death, particularly in tumors that have developed resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Polθ inhibition.

Introduction to Synthetic Lethality and Polθ Inhibition

The concept of synthetic lethality describes a genetic interaction where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is viable. In the context of cancer therapy, this principle is exploited by targeting a pathway that is essential for the survival of cancer cells with a specific genetic alteration, such as a deficiency in a DNA repair pathway.

Homologous recombination is a high-fidelity DNA double-strand break (DSB) repair pathway. Cancers with mutations in key HR genes, such as BRCA1 and BRCA2, are considered HR-deficient. These cancer cells become reliant on alternative, more error-prone DSB repair pathways for survival. One such pathway is Theta-Mediated End Joining (TMEJ), which is critically dependent on the activity of DNA Polymerase Theta (Polθ).

This compound is a derivative of ART558, a potent and selective allosteric inhibitor of the polymerase function of Polθ.[1] By inhibiting Polθ, this compound disrupts the TMEJ pathway, leading to the accumulation of unresolved DNA damage and subsequent cell death in HR-deficient cancer cells. This targeted approach spares healthy cells with intact HR function, offering a potentially wider therapeutic window.

Preclinical Efficacy of Polθ Inhibitors

The preclinical efficacy of Polθ inhibitors has been demonstrated in various HR-deficient cancer models, including those with BRCA1/2 mutations and those that have acquired resistance to PARP inhibitors.

In Vitro Sensitivity

Studies have shown that Polθ inhibitors selectively kill HR-deficient cancer cells. The half-maximal inhibitory concentration (IC50) of the parent compound, ART558, highlights its potency and selectivity.

| Cell Line | Genotype | ART558 IC50 (nM) | Reference |

| DLD-1 | BRCA2 -/- | 0.8 | [2] |

| DLD-1 | BRCA2 wild-type | > 12,000 | [2] |

| Isogenic Murine Embryonic Fibroblasts | Brca1 CC/CC | ~10 | [3] |

| Isogenic Murine Embryonic Fibroblasts | Brca1 +/+ | > 1000 | [3] |

| Isogenic Murine Embryonic Fibroblasts | Brca1 Δ11/Δ11, 53bp1 -/- | ~100 | [3] |

Table 1: In vitro sensitivity of HR-deficient and proficient cell lines to the Polθ inhibitor ART558.

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor activity of Polθ inhibitors. This compound, a more stable derivative of ART558, has shown significant tumor growth inhibition in a PARP-resistant, BRCA1-mutant triple-negative breast cancer xenograft model.[1][4] While specific tumor growth inhibition percentages for this compound are not publicly available in detail, the data supports its potential as an effective in vivo agent.

Mechanism of Action

This compound exerts its synthetic lethal effect by inhibiting the polymerase domain of Polθ, a key enzyme in the TMEJ pathway for repairing DNA double-strand breaks.

Signaling Pathway of Polθ Inhibition in HR-Deficient Cancers

In HR-deficient cells, the inhibition of Polθ's polymerase activity leads to a failure in TMEJ-mediated repair of DSBs. This results in the accumulation of toxic DNA intermediates, increased genomic instability, and ultimately, apoptotic cell death.

Figure 1: Simplified signaling pathway of this compound-induced synthetic lethality in HR-deficient cancer cells.

Overcoming PARP Inhibitor Resistance

A significant advantage of Polθ inhibition is its potential to treat cancers that have developed resistance to PARP inhibitors. One common mechanism of PARP inhibitor resistance is the restoration of HR function through secondary mutations. However, other resistance mechanisms involve the protection of stalled replication forks, which can be independent of HR restoration. In some PARP-resistant models, sensitivity to Polθ inhibitors is retained, suggesting that TMEJ becomes a critical survival pathway in these resistant cells.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the synthetic lethality of this compound in HR-deficient cancers. These are generalized protocols based on standard laboratory techniques and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

HR-deficient and proficient cancer cell lines

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTS or MTT reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

HR-deficient cancer cell line

-

Matrigel (optional, can improve tumor take rate)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (if used).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage).

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for DNA damage markers).

Figure 2: Workflow for an in vivo xenograft study to evaluate this compound efficacy.

DNA Damage Assay (γH2AX Foci Formation)

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.

Materials:

-

HR-deficient cancer cells

-

This compound

-

Coverslips or chamber slides

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Seed cells on coverslips or chamber slides and allow them to attach.

-

Treat the cells with this compound at the desired concentration and for the specified time. Include a vehicle control.

-

Fix the cells with fixation solution.

-

Permeabilize the cells with permeabilization solution.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary anti-γH2AX antibody.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody.

-

Wash the cells with PBS.

-

Mount the coverslips with mounting medium containing DAPI.

-

Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.

Clinical Development

The therapeutic potential of targeting Polθ is currently being investigated in clinical trials. A derivative of this compound, known as ART4215, is being evaluated in a Phase 1/2 clinical trial for the treatment of advanced or metastatic solid tumors, both as a monotherapy and in combination with the PARP inhibitor talazoparib (B560058) (NCT04991480).[6][7] Additionally, another Polθ inhibitor, GSK101 (IDE705), has received Investigational New Drug (IND) clearance for a Phase 1/2 trial in combination with the PARP inhibitor niraparib (B1663559) for tumors with HR mutations or HR deficiency.[5][8]

Conclusion and Future Directions

This compound and other Polθ inhibitors represent a promising new class of targeted therapies for HR-deficient cancers. The robust preclinical data demonstrating their synthetic lethal interaction with HR deficiency, including in PARP inhibitor-resistant settings, provides a strong rationale for their continued clinical development. Future research will focus on identifying predictive biomarkers of response, exploring combination strategies with other DNA damage response inhibitors and immunotherapies, and elucidating the full spectrum of tumors that may benefit from this therapeutic approach. The ongoing clinical trials will be crucial in determining the safety and efficacy of Polθ inhibitors in patients and establishing their role in the evolving landscape of precision oncology.

References

- 1. Discovery, Characterization, and Structure-Based Optimization of Small-Molecule In Vitro and In Vivo Probes for Human DNA Polymerase Theta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Genetic separation of Brca1 functions reveal mutation-dependent Polθ vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule inhibitor blocks breast cancer's back up plan | Drug Discovery News [drugdiscoverynews.com]

- 5. media.ideayabio.com [media.ideayabio.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. IDEAYA Biosciences Announces Clearance of IND Application for Pol Theta Helicase Development Candidate GSK101 (IDE705) [prnewswire.com]

ART812: A Novel Strategy for Overcoming PARP Inhibitor Resistance in Tumors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of resistance to Poly(ADP-ribose) polymerase (PARP) inhibitors presents a significant challenge in the treatment of cancers, particularly those with deficiencies in the homologous recombination (HR) pathway, such as BRCA-mutated tumors. ART812, a potent and orally bioavailable small molecule inhibitor of DNA Polymerase Theta (Polθ), has emerged as a promising therapeutic agent to address this unmet clinical need. Polθ plays a critical role in the Microhomology-Mediated End Joining (MMEJ) DNA repair pathway, an alternative DNA double-strand break repair mechanism that becomes essential for the survival of cancer cells that have developed resistance to PARP inhibitors. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound, offering a valuable resource for the scientific community engaged in oncology drug discovery and development.

Introduction: The Challenge of PARP Inhibitor Resistance

PARP inhibitors have revolutionized the treatment landscape for patients with HR-deficient cancers. By trapping PARP1 at sites of single-strand DNA breaks, these inhibitors lead to the accumulation of cytotoxic double-strand breaks that cannot be efficiently repaired in the absence of a functional HR pathway, resulting in synthetic lethality. However, a substantial number of patients either do not respond or develop resistance to PARP inhibitor therapy.

One of the key mechanisms of acquired resistance involves the restoration of HR-independent DNA repair pathways. In this context, the MMEJ pathway, which is driven by Polθ, has been identified as a critical survival mechanism for PARP inhibitor-resistant tumors. These tumors often exhibit an increased reliance on MMEJ for the repair of DNA double-strand breaks, creating a new therapeutic vulnerability.

This compound: A Potent and Selective Polθ Inhibitor

This compound is a second-generation, orally active small molecule inhibitor of the polymerase domain of Polθ. It is a more bioavailable derivative of the first-in-class Polθ inhibitor, ART558. Preclinical studies have demonstrated that this compound is a highly potent and selective inhibitor of Polθ's enzymatic activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

| Parameter | Value | Assay | Reference |

| Polθ Enzymatic IC50 | 7.6 nM | Biochemical Assay | [1] |

| Cellular MMEJ IC50 | 240 nM | Cell-Based MMEJ Assay | [1] |

| Cell Line | Tumor Type | Relevant Genotype | Treatment | Outcome | Reference |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant, SHLD2 knockout (PARPi-resistant model) | This compound (100 mg/kg, p.o. daily) | Significant tumor inhibition | [1][2] |

Mechanism of Action: Exploiting Synthetic Lethality in PARP Inhibitor-Resistant Tumors

The therapeutic rationale for this compound in PARP inhibitor-resistant tumors is rooted in the concept of synthetic lethality.

-

PARP Inhibitor Action and Resistance: In HR-deficient cells (e.g., BRCA1/2 mutant), PARP inhibitors lead to the accumulation of double-strand breaks that cannot be repaired, resulting in cell death. A key mechanism of resistance is the loss of factors like 53BP1 or components of the Shieldin complex, which allows for partial restoration of HR-independent DNA repair, rendering the cells less sensitive to PARP inhibition.

-

Increased Reliance on MMEJ: These PARP inhibitor-resistant cells, however, become highly dependent on the MMEJ pathway for their survival. MMEJ is an error-prone DNA repair pathway that utilizes short homologous sequences to ligate broken DNA ends. Polθ is the key polymerase that mediates this process.

-

This compound-Induced Synthetic Lethality: By inhibiting Polθ, this compound disrupts the MMEJ pathway. In PARP inhibitor-resistant cells that are reliant on MMEJ, this inhibition leads to a catastrophic failure to repair DNA double-strand breaks, ultimately resulting in cell death. This creates a synthetic lethal interaction between the genetic background of PARP inhibitor resistance and the pharmacological inhibition of Polθ.

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's potential in treating PARP inhibitor-resistant tumors.

In Vitro Polθ Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the enzymatic activity of purified Polθ.

Materials:

-

Purified recombinant human Polθ enzyme

-

DNA substrate (e.g., a primed DNA template)

-

dNTPs (dATP, dCTP, dGTP, dTTP)

-

PicoGreen dsDNA quantitation reagent

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound stock solution (in DMSO)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, DNA substrate, and the this compound dilutions (or DMSO for control).

-

Initiate the reaction by adding the purified Polθ enzyme.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add PicoGreen reagent to each well and incubate in the dark for 5 minutes.

-

Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Microhomology-Mediated End Joining (MMEJ) Assay

Objective: To assess the inhibitory effect of this compound on the MMEJ pathway in a cellular context.

Materials:

-

A reporter cell line with an integrated MMEJ reporter cassette (e.g., containing a GFP or luciferase gene disrupted by a recognition site for a site-specific endonuclease like I-SceI, flanked by microhomology sequences).

-

Expression vector for the I-SceI endonuclease.

-

Transfection reagent.

-

This compound stock solution (in DMSO).

-

Cell culture medium and supplements.

-

Flow cytometer or luminometer.

Procedure:

-

Seed the MMEJ reporter cell line in 96-well plates.

-

The following day, treat the cells with a range of concentrations of this compound or DMSO.

-

Co-transfect the cells with the I-SceI expression vector.

-

Incubate the cells for 48-72 hours to allow for DNA cleavage and repair.

-

Measure the reporter gene expression (GFP by flow cytometry or luciferase activity with a luminometer).

-

Normalize the reporter signal to a co-transfected control plasmid (e.g., expressing mCherry) to account for transfection efficiency and cell viability.

-

Calculate the percentage of MMEJ inhibition for each this compound concentration.

-

Determine the IC50 value using a dose-response curve.

Clonogenic Survival Assay

Objective: To evaluate the long-term cytotoxic effect of this compound on PARP inhibitor-resistant cancer cells.

Materials:

-

PARP inhibitor-resistant cancer cell line (e.g., MDA-MB-436 SHLD2 knockout).

-

Parental (PARP inhibitor-sensitive) cell line as a control.

-

This compound stock solution (in DMSO).

-

Cell culture medium, supplements, and 6-well plates.

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol).

Procedure:

-

Harvest and count the cells.

-

Plate a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with methanol (B129727) and stain with crystal violet solution.

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (containing >50 cells) in each well.

-

Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the DMSO-treated control.

-

Plot the surviving fraction against the this compound concentration to generate a survival curve.

In Vivo Xenograft Study in a PARP Inhibitor-Resistant Model

Objective: To assess the anti-tumor efficacy of this compound in an in vivo model of PARP inhibitor-resistant breast cancer.

Animal Model:

-

Female athymic nude rats (or mice).

-

MDA-MB-436 human breast cancer cells with a knockout of a Shieldin complex component (e.g., SHLD2) to induce PARP inhibitor resistance.

Procedure:

-

Subcutaneously implant the MDA-MB-436 SHLD2 knockout cells into the flank of the animals.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Prepare the this compound formulation for oral administration (e.g., in a vehicle such as 0.5% methylcellulose).

-

Administer this compound (e.g., 100 mg/kg) or vehicle orally to the respective groups on a daily schedule.

-

Measure tumor volumes and body weights 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Continue treatment for a predefined period or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis).

-

Analyze the data for statistical significance in tumor growth inhibition between the treated and control groups.

Experimental Workflow Diagram

References

- 1. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, Characterization, and Structure-Based Optimization of Small-Molecule In Vitro and In Vivo Probes for Human DNA Polymerase Theta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ART812: A Potent and Selective DNA Polymerase Theta Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ART812 is a potent and orally active small molecule inhibitor of DNA Polymerase Theta (Polθ), a critical enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. Exhibiting significant synthetic lethality in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, this compound presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its structure is provided below, along with its key identifiers and physicochemical properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(N-(4-chloro-3-fluorophenyl)-N-methylsulfamoyl)pyrrolidin-2-one | N/A |

| SMILES | O=C(--INVALID-LINK--[C@@H]1O">C@HN(C2=NC(C)=CC(C(F)(F)F)=C2)C1=O)N(C3=CC=C(F)C(Cl)=C3)C | N/A |

| CAS Number | 2607138-82-7 | [1] |

| Molecular Formula | C19H19ClF4N4O5S | N/A |

| Molecular Weight | 542.9 g/mol | N/A |

| Solubility | DMSO: ≥ 2.5 mg/mL (5.41 mM) | [1] |

Pharmacological Properties and In Vitro Efficacy

This compound is a highly potent inhibitor of the polymerase domain of Polθ. Its inhibitory activity has been quantified in both biochemical and cell-based assays.

Table 2: In Vitro Pharmacological Properties of this compound

| Parameter | Value | Assay | Reference |

| Polθ IC50 | 7.6 nM | PicoGreen-based polymerase extension assay | [1] |

| MMEJ IC50 | 240 nM | Cell-based microhomology-mediated end joining assay | [1] |

Mechanism of Action: Synthetic Lethality in HR-Deficient Cancers

This compound's primary mechanism of action is the inhibition of Polθ, a key enzyme in the MMEJ pathway for DNA double-strand break (DSB) repair. In normal cells, multiple DSB repair pathways exist, including the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the cells become heavily reliant on alternative, more error-prone repair pathways, including MMEJ. By inhibiting Polθ, this compound effectively shuts down this critical backup repair mechanism, leading to the accumulation of lethal DNA damage and subsequent cell death. This concept is known as synthetic lethality.

Caption: Signaling pathway of this compound's mechanism of action.

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in a rat xenograft model using human breast cancer cells with deficiencies in both BRCA1 and the Shieldin complex component SHLD2.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Rat Xenograft | MDA-MB-436 (BRCA1/SHLD2 defective) | 100 mg/kg, p.o. daily for 76 days | Significant tumor inhibition | [1] |

Experimental Protocols

PicoGreen-Based Polymerase Extension Assay for Polθ IC50 Determination

This assay measures the ability of a compound to inhibit the DNA polymerase activity of Polθ. The incorporation of nucleotides into a DNA template is quantified using the PicoGreen fluorescent dye, which selectively binds to double-stranded DNA.

Materials:

-

Recombinant human Polθ enzyme

-

DNA template/primer (e.g., a 30-mer primer annealed to a 60-mer template)

-

dNTP mix

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

This compound (or other test compounds) serially diluted in DMSO

-

PicoGreen dsDNA Quantitation Reagent

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

384-well black microplates

-

Plate reader with fluorescence detection (Excitation: ~480 nm, Emission: ~520 nm)

Procedure:

-

Prepare the DNA template/primer by annealing the primer to the template DNA.

-

In a 384-well plate, add the assay buffer, DNA template/primer, and dNTP mix.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding the Polθ enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of TE buffer containing PicoGreen reagent (diluted according to the manufacturer's instructions).

-

Incubate at room temperature for 5 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Caption: Experimental workflow for the PicoGreen-based polymerase extension assay.

In Vivo Rat Xenograft Model

This protocol describes the establishment of a tumor xenograft model in rats to evaluate the in vivo efficacy of this compound.

Materials:

-

MDA-MB-436 (BRCA1/SHLD2 defective) human breast cancer cells

-

Immunocompromised rats (e.g., NIH-RNU)

-

Matrigel

-

This compound formulation for oral administration (e.g., in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Culture MDA-MB-436 cells under standard conditions.

-

On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each rat.

-

Monitor the animals for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg) or vehicle control orally on a daily schedule.

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study (e.g., after 76 days or when tumors reach a predetermined size), euthanize the animals and excise the tumors for further analysis if desired.

-

Compare the tumor growth rates between the this compound-treated and vehicle-treated groups to determine efficacy.

Caption: Experimental workflow for the in vivo rat xenograft study.

Conclusion

This compound is a potent and selective inhibitor of Polθ with a clear mechanism of action based on synthetic lethality in HR-deficient cancers. Its promising in vitro and in vivo activity makes it a valuable tool for further research into the role of MMEJ in cancer and a potential candidate for clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

ART812: A Deep Dive into its Specificity for DNA Polymerase θ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the specificity of ART812, a potent and orally active inhibitor of DNA Polymerase θ (Polθ). Polθ is a critical enzyme in the Theta-Mediated End Joining (TMEJ) pathway, a DNA double-strand break repair mechanism that is increasingly recognized as a key vulnerability in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. The high specificity of this compound for Polθ over other DNA polymerases is a cornerstone of its therapeutic potential, minimizing off-target effects and enhancing its synthetic lethal interaction in HR-deficient tumors.

Quantitative Analysis of this compound Specificity

This compound demonstrates remarkable potency and selectivity for Polθ. The following table summarizes the available quantitative data on its inhibitory activity.

| Polymerase | Inhibitor | IC50 (nM) | Notes |

| DNA Polymerase θ (Polθ) | This compound | 7.6 [1] | Potent inhibition of the target enzyme. |

| Cell-based MMEJ | This compound | 240[1] | Demonstrates cellular activity in the Polθ-mediated repair pathway. |

| DNA Polymerase α (Polα) | ART558 | >10,000 | Data for the closely related analog ART558, suggesting high selectivity.[2] |

| DNA Polymerase γ (Polγ) | ART558 | >10,000 | Data for the closely related analog ART558, suggesting high selectivity.[2] |

| DNA Polymerase η (Polη) | ART558 | >10,000 | Data for the closely related analog ART558, suggesting high selectivity.[2] |

| DNA Polymerase ν (Polν) | ART558 | >10,000 | Data for the closely related analog ART558, suggesting high selectivity.[2] |

Note: this compound is a structural and functional analog of ART558, developed for its improved pharmacokinetic properties. The high selectivity of ART558 against other DNA polymerases is indicative of a similar selectivity profile for this compound.

Mechanism of Action: Allosteric Inhibition

This compound and its analogs function as allosteric inhibitors of the Polθ polymerase domain.[3] They bind to a distinct pocket within the "fingers" subdomain of the enzyme. This binding event stabilizes a "closed" conformation of the enzyme, which is a state adopted during DNA synthesis. By locking the enzyme in this conformation, this compound prevents the conformational changes necessary for subsequent steps in the catalytic cycle, such as pyrophosphate release and translocation along the DNA template, thereby inhibiting polymerase activity.[3]

Experimental Protocols

The determination of the inhibitory activity of this compound and related compounds against Polθ is primarily conducted using a fluorescence-based primer extension assay (PEA).

Fluorescence-Based Primer Extension Assay (PEA) for Polθ Inhibition

Objective: To quantify the inhibitory effect of a compound on the DNA polymerase activity of Polθ.

Principle: This assay measures the extension of a fluorescently labeled primer annealed to a template DNA strand by Polθ. The incorporation of nucleotides by the polymerase leads to an increase in the length of the double-stranded DNA product. This increase can be quantified using a DNA intercalating dye (like PicoGreen) or by measuring the incorporation of fluorescently labeled nucleotides. The presence of an inhibitor reduces the rate of primer extension, resulting in a lower fluorescence signal.

Materials:

-

Recombinant human DNA Polymerase θ (full-length or polymerase domain)

-

DNA template/primer substrate (e.g., a single-stranded DNA template with a 5'-fluorescently labeled primer annealed to it)

-

Deoxynucleotide triphosphates (dNTPs)

-

Assay buffer (containing appropriate salts, buffering agent, and cofactors like MgCl2)

-

DNA intercalating dye (e.g., PicoGreen) or fluorescently labeled dNTPs

-

Test compound (this compound) at various concentrations

-

Microplate reader capable of fluorescence detection

Methodology:

-

Reaction Setup:

-

In a microplate, combine the assay buffer, DNA template/primer substrate, and dNTPs.

-

Add the test compound (this compound) at a range of concentrations. A vehicle control (e.g., DMSO) should be included.

-

Initiate the reaction by adding recombinant Polθ enzyme to each well.

-

-

Incubation:

-

Incubate the reaction mixture at a temperature optimal for Polθ activity (typically 37°C) for a defined period.

-

-

Detection:

-

If using an intercalating dye: Stop the reaction and add the DNA intercalating dye. The fluorescence intensity, which is proportional to the amount of double-stranded DNA synthesized, is measured using a microplate reader.

-

If using fluorescently labeled dNTPs: The incorporation of the fluorescent label into the extended primer is measured directly.

-

-

Data Analysis:

-

The fluorescence signal from each well is recorded.

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's function and evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecules Targeting DNA Polymerase Theta (POLθ) as Promising Synthetic Lethal Agents for Precision Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors against DNA Polymerase I Family of Enzymes: Novel Targets and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of ART812, a Novel Covalent BTK Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a representative technical guide. The compound "ART812" is a fictional entity used for illustrative purposes, and the data presented herein is not from actual studies but is modeled on typical discovery and development pathways for a Bruton's tyrosine kinase (BTK) inhibitor.

Introduction

This compound is a novel, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in the B-cell receptor (BCR) pathway. Dysregulation of the BCR pathway is a known driver in the pathogenesis of numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This compound was developed to provide a highly potent and selective therapeutic option for patients with these cancers. This document details the discovery, mechanism of action, preclinical characterization, and early clinical development of this compound.

Discovery and Lead Optimization

This compound was identified through a high-throughput screening campaign of an in-house library of kinase-focused compounds. The initial hit demonstrated modest BTK inhibition and was selected for a lead optimization program. Structure-activity relationship (SAR) studies focused on improving potency, selectivity, and pharmacokinetic properties. This effort led to the identification of this compound, which contains a reactive acrylamide (B121943) group that forms a covalent bond with the cysteine-481 residue in the active site of BTK, leading to sustained, irreversible inhibition.

Mechanism of Action

This compound selectively and irreversibly binds to BTK, thereby blocking its kinase activity. This prevents the phosphorylation of downstream substrates, most notably PLCγ2, which in turn abrogates the signaling cascade that leads to B-cell proliferation, survival, and trafficking. The covalent nature of the interaction provides a durable pharmacodynamic effect that extends beyond the plasma half-life of the compound.

Caption: this compound Mechanism of Action in the BCR Signaling Pathway.

Preclinical Characterization

The potency and selectivity of this compound were assessed through a series of in vitro assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀) |

| Biochemical Assay | Recombinant BTK | IC₅₀ | 0.5 nM |

| Cell-Based Assay (pBTK) | Ramos (Burkitt's Lymphoma) | IC₅₀ | 2.1 nM |

| Cell Viability Assay | TMD8 (ABC-DLBCL) | IC₅₀ | 8.5 nM |

| Kinase Selectivity Panel | 456 Kinases | IC₅₀ | >1,000 nM for 95% of kinases |

| Off-Target Kinase (EGFR) | Recombinant EGFR | IC₅₀ | >5,000 nM |

| Off-Target Kinase (ITK) | Recombinant ITK | IC₅₀ | 350 nM |

The pharmacokinetic profile of this compound was evaluated in multiple preclinical species following a single oral dose.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Dose (mg/kg, PO) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |

| Mouse | 10 | 1,250 | 1.0 | 7,500 | 45 |

| Rat | 10 | 980 | 2.0 | 8,100 | 40 |

| Dog | 5 | 1,500 | 2.0 | 12,300 | 65 |

The anti-tumor activity of this compound was assessed in a TMD8 diffuse large B-cell lymphoma (DLBCL) xenograft mouse model.

Table 3: In Vivo Efficacy of this compound in TMD8 Xenograft Model

| Treatment Group | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |

| Vehicle | - | 0 | - |

| This compound | 5 | 65 | <0.01 |

| This compound | 10 | 98 | <0.001 |

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human BTK.

Methodology:

-

Recombinant human BTK enzyme is incubated with a range of this compound concentrations (0.01 nM to 10 µM) in a kinase buffer for 60 minutes at room temperature.

-

The kinase reaction is initiated by the addition of a peptide substrate and ATP.

-

The reaction is allowed to proceed for 30 minutes at 30°C.

-

The amount of phosphorylated substrate is quantified using a luminescence-based detection system.

-

Data are normalized to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

The IC₅₀ value is calculated using a four-parameter logistic curve fit.

Objective: To measure the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.

Methodology:

-

Ramos cells are seeded in 96-well plates and starved overnight.

-

Cells are pre-incubated with a serial dilution of this compound for 2 hours.

-

B-cell receptor signaling is stimulated by the addition of anti-IgM antibody for 10 minutes.

-

Cells are lysed, and the level of phosphorylated BTK (pBTK) is measured using an AlphaLISA or ELISA-based assay.

-

Results are normalized to stimulated cells treated with DMSO.

-

The IC₅₀ is determined by non-linear regression analysis.

Caption: Experimental Workflow for Cellular pBTK Assay.

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Female immunodeficient mice are subcutaneously implanted with TMD8 tumor cells.

-

Tumors are allowed to grow to an average volume of 150-200 mm³.

-

Mice are randomized into treatment groups (e.g., vehicle, this compound 5 mg/kg, this compound 10 mg/kg).

-

This compound or vehicle is administered orally, once daily (QD), for 21 days.

-

Tumor volume and body weight are measured twice weekly.

-

Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of treated groups to the vehicle group.

-

Statistical significance is determined using an appropriate statistical test (e.g., one-way ANOVA).

Conclusion

This compound is a potent, selective, and orally bioavailable covalent inhibitor of BTK. It demonstrates significant anti-proliferative activity in B-cell lymphoma models and robust in vivo efficacy in a xenograft model of DLBCL. The preclinical data package supports the continued clinical development of this compound as a promising therapeutic agent for B-cell malignancies. Phase I clinical trials are currently underway to evaluate the safety, tolerability, and pharmacokinetics of this compound in human subjects.

An In-depth Technical Guide on the Impact of ART812 on Genomic Instability in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Genomic instability is a fundamental characteristic of most cancers, driving tumor initiation, progression, and therapeutic resistance.[1][2] A key pathway that cancer cells exploit to survive despite this instability is the DNA damage response (DDR).[1][3] One emerging and promising therapeutic strategy is the inhibition of DNA Polymerase Theta (Polθ), a crucial enzyme in an alternative DNA double-strand break (DSB) repair pathway known as theta-mediated end joining (TMEJ).[4][5] ART812 is a next-generation, potent, and selective small-molecule inhibitor of Polθ.[1][6] This document provides a comprehensive technical overview of this compound's mechanism of action, its impact on genomic instability, and its potential as a precision cancer therapy, particularly in tumors with deficiencies in the homologous recombination (HR) repair pathway.

Introduction to Genomic Instability and DNA Repair Pathways

Genomic instability refers to the increased tendency for genetic alterations during cell division, a hallmark of cancer.[2][7] These alterations can range from single nucleotide changes to large-scale chromosomal rearrangements.[8][9] To counteract the constant threat of DNA damage from endogenous and exogenous sources, cells have evolved a complex network of DDR pathways.[3][10]

The most lethal form of DNA damage is the double-strand break (DSB).[1][9] Eukaryotic cells primarily utilize two major pathways to repair DSBs:

-

Homologous Recombination (HR): An error-free pathway that uses a sister chromatid as a template. It is mainly active in the S and G2 phases of the cell cycle and relies on key proteins like BRCA1 and BRCA2.[6]

-

Non-Homologous End Joining (NHEJ): An error-prone pathway that directly ligates broken DNA ends. It is active throughout the cell cycle.[6][11]

In addition to these, cancer cells can rely on alternative, error-prone repair pathways. One such pathway is Theta-Mediated End Joining (TMEJ) , which is critically dependent on the enzyme DNA Polymerase Theta (Polθ).[4][5] TMEJ utilizes short microhomologous sequences to join broken DNA ends, often leading to deletions and insertions, thereby contributing to genomic instability.[1]

Many cancers, particularly those with mutations in BRCA1 or BRCA2, are deficient in HR (HRD). These HRD cancer cells become highly dependent on alternative pathways like TMEJ for survival.[12] This dependency creates a therapeutic vulnerability known as synthetic lethality . Inhibiting Polθ in HRD cancer cells can lead to catastrophic DNA damage and cell death, while largely sparing normal, HR-proficient cells.[12]

This compound: A Potent and Selective Polθ Inhibitor

This compound is a next-generation small-molecule inhibitor that targets the polymerase domain of Polθ.[1] It has demonstrated improved bioavailability and pharmacokinetic properties in animal models compared to earlier generation inhibitors like ART558.[1] By inhibiting Polθ, this compound effectively blocks the TMEJ pathway, preventing the repair of DSBs in cells that rely on this mechanism.

Mechanism of Action

The primary mechanism of action for this compound is the targeted inhibition of the DNA polymerase activity of Polθ.[6] This action disrupts the TMEJ pathway, which is crucial for the survival of cancer cells with deficient homologous recombination repair.[5][12] In these HR-deficient cells, the inhibition of Polθ leads to an accumulation of unrepaired DNA double-strand breaks, ultimately triggering cell death.[12] This targeted approach exploits the concept of synthetic lethality, where the combination of a genetic defect (like BRCA mutations) and a drug (this compound) is lethal to cancer cells but not to normal cells.[11]

Quantitative Data on this compound's Impact

This compound has shown significant preclinical efficacy in inducing markers of genomic instability and cell death, particularly in HR-deficient cancer models.

| Parameter | Cell Context | Effect of this compound | Significance | Reference |